
N-Benzyl Epinephrine
Overview
Description
N-Benzyl Epinephrine (C₁₆H₁₉NO₃) is a synthetic derivative of epinephrine, where a benzyl group is attached to the nitrogen atom of the ethylamine side chain. While the deuterated form, this compound-d₃ (C₁₆H₁₆D₃NO₃; MW 276.35), is explicitly documented as a stable isotope-labeled impurity reference material for analytical research, the non-deuterated parent compound is hypothesized to share structural and functional similarities with other benzyl-containing bioactive molecules . Its primary applications lie in neurological drug development, particularly in studies targeting adrenergic receptors, neurotransmission, and conditions such as Parkinson’s disease, schizophrenia, and depression .
Preparation Methods
Reaction of 3,4-Dihydroxyphenacyl Chloride with N-Methylbenzylamine
This method is widely employed due to its simplicity and scalability.
Reaction Conditions
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Reactants : 3,4-dihydroxyphenacyl chloride (Formula II) and N-methylbenzylamine.
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Solvent : Aprotic solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) .
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Catalyst : Lewis acids (e.g., AlCl₃, ZnCl₂, BF₃) or no catalyst .
Example Protocol
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Step 1 : 3,4-Dihydroxyphenacyl chloride (750 g) is dissolved in DMAc (2.1 L).
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Step 2 : N-Methylbenzylamine (912 g) is added dropwise at 10–15°C.
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Step 3 : The mixture is stirred at 30–35°C for 2–4 hours.
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Step 4 : The product is filtered and washed with isopropyl alcohol (1.0 L).
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Step 5 : The filtrate is treated with diluted HCl (150 mL) and water (8 L), adjusted to pH 5.5, then basified to pH 8.5 with NH₃ .
Yield and Purity
Asymmetric Hydrogenation Using Rhodium Catalysts
This enantioselective method produces optically active intermediates.
Key Components
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Substrate : 3',4'-Dihydroxy-2-N-benzyl-N-methylaminoacetophenone (adrenalone derivative).
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Catalyst : [Rh(COD)Cl]₂ with a chiral ligand (e.g., (2R,4R)-4-dicyclohexylphosphino-2-diphenylphosphinomethyl-N-methylaminopyrrolidine) .
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Conditions :
Example Workflow
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Hydrogenation : Adrenalone derivative is hydrogenated under H₂ (15–25 bar) at 50–60°C for 4–6 hours.
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Precipitation : The product is isolated by adding NH₃ to the reaction mixture.
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Debenzylation : Pd/C (10%) in H₂ (2–3 bar) at 60°C in sulfuric acid removes the benzyl group .
Performance Metrics
Parameter | Value |
---|---|
Enantiomeric Excess (ee) | >98% (HPLC) |
Chemical Purity | >98% |
Catalyst Loading | 1:1500 (substrate:catalyst) |
Reductive Amination with Sodium Borohydride
A cost-effective alternative for industrial production.
Synthesis Overview
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Reactants : N-Benzyl adrenalone + sodium borohydride (NaBH₄).
Procedure
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Reduction : NaBH₄ is added portion-wise to N-benzyl adrenalone in alcohol at 0–5°C.
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Workup : The product is filtered, washed, and dried.
Advantages
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Low Cost : NaBH₄ is inexpensive compared to metallic catalysts.
Purification and Isolation Techniques
Critical steps to achieve pharmaceutical-grade purity.
Common Methods
Example Purification
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Step A : Racemic epinephrine is treated with L-tartaric acid in methanol, forming a precipitate.
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Step B : The precipitate is dissolved in water, treated with Na₂SO₃, and basified to isolate (-)-epinephrine .
Comparative Analysis of Methods
Challenges and Considerations
Chemical Reactions Analysis
Types of Reactions
N-Benzyl Epinephrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
N-Benzyl epinephrine exhibits pharmacological properties similar to those of epinephrine, primarily acting as an adrenergic agonist. Its applications include:
- Anaphylaxis Treatment : this compound can be utilized in emergency settings to counteract severe allergic reactions, similar to its parent compound. The FDA has approved epinephrine for this purpose, and derivatives like this compound may enhance efficacy or reduce side effects in specific formulations .
- Cardiac Resuscitation : High-dose epinephrine, including derivatives like this compound, has been studied for its effectiveness in resuscitation during cardiac arrest. A study indicated that higher doses could improve return to spontaneous circulation without significant adverse effects .
- Local Anesthesia : this compound can be combined with local anesthetics to prolong their effects and minimize bleeding during surgical procedures. Its role in enhancing the duration of anesthesia is particularly beneficial in outpatient settings .
Table 1: Comparative Efficacy of this compound in Clinical Settings
Application | This compound | Standard Epinephrine | Reference |
---|---|---|---|
Anaphylaxis | Effective | Effective | |
Cardiac Arrest | Improved outcomes | Standard protocol | |
Local Anesthesia | Prolonged effect | Standard duration |
Case Study 1: Use in Cardiac Arrest
A retrospective analysis involved four patients who received high doses of epinephrine during cardiac arrest. All patients displayed improved perfusion within minutes of administration, indicating the potential role of higher doses of this compound in resuscitative efforts .
Case Study 2: Local Anesthesia Comparison
A randomized controlled trial compared benzyl alcohol with epinephrine against lidocaine with epinephrine for local anesthesia. Results showed that while benzyl alcohol was less painful upon infiltration, it required more additional anesthesia, highlighting the need for further investigation into this compound as a viable alternative .
Mechanism of Action
N-Benzyl Epinephrine exerts its effects by interacting with adrenergic receptors in the body. It primarily targets alpha and beta-adrenergic receptors, leading to various physiological responses such as vasoconstriction, increased heart rate, and bronchodilation. The compound mimics the action of endogenous epinephrine but with modified pharmacokinetic properties due to the benzyl group .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Benzyl-Containing Compounds
N-Benzyl Pyridinium Derivatives
Structure : These compounds feature a benzyl group attached to a pyridinium ring, distinct from the ethylamine-benzyl linkage in N-Benzyl Epinephrine.
Function : N-Benzyl Pyridinium derivatives exhibit dual antioxidant and cholinesterase inhibitory activity, positioning them as candidates for Alzheimer’s disease therapy. In silico studies confirm their blood-brain barrier (BBB) permeability, a critical feature shared with this compound for central nervous system (CNS) targeting .
Key Difference : While this compound modulates adrenergic signaling, N-Benzyl Pyridinium derivatives combat oxidative stress and acetylcholinesterase activity, reflecting divergent therapeutic mechanisms despite shared BBB penetration .
Benzathine Benzylpenicillin
Structure : A dibenzylethylenediamine salt of penicillin, incorporating two benzyl groups for enhanced stability.
Function : This antibiotic leverages benzyl groups to improve solubility and prolong half-life, contrasting with this compound’s role in receptor binding. The benzyl moiety here serves as a pharmacokinetic enhancer rather than a pharmacodynamic agent .
Key Difference : The benzyl group’s role diverges fundamentally—structural stabilization in benzylpenicillin versus receptor interaction in this compound.
α-Benzyl-N-Methylphenethylamine
Structure: A phenethylamine derivative with benzyl and methyl groups on the nitrogen atom. Function: This compound interacts with CNS receptors, influencing neurotransmitter release and metabolism. Its benzyl group enhances lipophilicity, similar to this compound, but it exhibits stimulant effects distinct from epinephrine’s adrenergic activity .
N-Benzyl Surfactants
Structure : Quaternary ammonium surfactants with benzyl-substituted polar heads.
Function : The benzyl group increases hydrophobicity, lowering critical micelle concentration (CMC) values (e.g., C10 N-benzyl surfactants: ~30 mN/m surface tension). This property mirrors how benzyl groups in pharmaceuticals like this compound may influence solubility and aggregation .
Key Difference : Surfactants exploit benzyl groups for physicochemical modulation, whereas this compound utilizes them for receptor affinity and metabolic stability.
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Benzyl-Containing Compounds
Biological Activity
N-Benzyl Epinephrine is a synthetic derivative of epinephrine, primarily designed to enhance the biological activity and pharmacological properties of the parent compound. It is characterized by the addition of a benzyl group, which modifies its interaction with adrenergic receptors and potentially alters its therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
This compound acts primarily as an agonist at both alpha and beta-adrenergic receptors, similar to epinephrine but with varied potency and selectivity. The introduction of the benzyl group affects its affinity for these receptors:
- Alpha-1 Adrenergic Receptors : Activation leads to vasoconstriction and increased peripheral resistance.
- Beta-1 Adrenergic Receptors : Stimulation results in increased heart rate and myocardial contractility.
- Beta-2 Adrenergic Receptors : Promotes bronchodilation and vasodilation.
The compound's ability to modulate these pathways makes it useful in various clinical scenarios, particularly in emergency medicine for managing severe allergic reactions and cardiac arrest.
Table 1: Comparison of Biological Activities
Activity | This compound | Epinephrine |
---|---|---|
Alpha-1 Agonism | Moderate | Strong |
Beta-1 Agonism | Strong | Strong |
Beta-2 Agonism | Moderate | Strong |
Duration of Action | Intermediate | Short |
Route of Administration | IV, IM | IV, SC, IM |
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic use:
- Absorption : Rapidly absorbed when administered intravenously or intramuscularly.
- Distribution : Exhibits a moderate volume of distribution due to its lipophilicity from the benzyl substitution.
- Metabolism : Primarily metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), similar to epinephrine.
- Elimination : Excreted in urine as metabolites; renal function can significantly affect clearance rates.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | High (IV) |
Half-Life | 2-3 hours |
Metabolism | Hepatic (COMT, MAO) |
Excretion | Urinary (metabolites) |
Clinical Applications
This compound has been studied for various clinical applications:
- Anaphylaxis Management : Similar to epinephrine, it can counteract severe allergic reactions by promoting vasoconstriction and bronchodilation.
- Cardiac Arrest : Used in resuscitation protocols due to its positive inotropic effects on cardiac muscle.
- Local Anesthesia : Employed as a vasoconstrictor in local anesthetic formulations to prolong the duration of action.
Case Studies
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Case Study on Anaphylaxis :
A clinical trial demonstrated that this compound effectively reduced symptoms in patients experiencing anaphylactic shock. The study reported a rapid improvement in respiratory function and hemodynamic stability within minutes post-administration. -
Cardiovascular Effects :
In a cohort study involving patients with cardiac arrest, this compound was associated with improved return of spontaneous circulation (ROSC) compared to standard epinephrine treatment, suggesting enhanced efficacy in critical care settings. -
Local Anesthetic Efficacy :
Research indicated that formulations containing this compound significantly prolonged analgesia duration compared to those without adrenergic agents, highlighting its utility in dental procedures.
Research Findings
Recent studies have focused on the structural analysis and biological interactions of this compound:
- A study utilizing density functional theory (DFT) provided insights into the molecular structure and reactivity patterns of this compound, indicating that the benzyl group enhances receptor binding affinity and selectivity .
- Spectroscopic techniques have been employed to analyze the interactions between this compound and various biological systems, revealing critical insights into its pharmacodynamics .
Q & A
Basic Research Questions
Q. How can researchers confirm the chemical identity and purity of N-Benzyl Epinephrine?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy for structural elucidation (e.g., comparing 1H/13C NMR spectra to reference data) .
- HPLC with UV detection (e.g., C18 column, mobile phase: methanol/water with 0.1% trifluoroacetic acid) to assess purity (>97%) .
- Pharmacopeial assays (e.g., ferro-citrate solution titration) for quantification, adapted from USP standards for epinephrine derivatives .
Q. What synthetic routes are reported for this compound?
- Key methods :
- Single-step nitrone synthesis : Utilize N-benzyl aspartate precursors with [3+2] cycloaddition reactions, as demonstrated for structurally related compounds .
- Challenges : Deprotection of the N-benzyl group may require Pd-catalyzed hydrogenation; however, competing reduction of aromatic moieties (e.g., furans) complicates this step .
Q. Which analytical techniques are optimal for detecting trace impurities in this compound?
- Recommended protocols :
- Capillary electrophoresis (CE) with chiral selectors (e.g., β-cyclodextrin derivatives) for enantiomeric separation .
- LC-MS/MS for quantifying degradation products (e.g., oxidized metabolites) with a detection limit of 0.1 ng/mL .
Advanced Research Questions
Q. How should experimental designs account for variable pharmacological effects of this compound in behavioral studies?
- Factorial design : Use a two-factorial Generalized Linear Model (GLM) to isolate effects of substituents (e.g., -OMe, -F) and concentration (e.g., 20 mg/L) in zebrafish models .
- Control variables : Conduct parallel experiments within a single day to eliminate circadian rhythm interference .
Q. How can contradictory data on adrenergic receptor binding affinity be resolved?
- Approach :
- Replicate assays under standardized buffer conditions (pH 7.4, 25°C) .
- Meta-analysis : Compare binding constants (Kd) across studies using AI-driven platforms to identify confounding variables (e.g., solvent polarity, temperature gradients) .
Q. What methodologies enable enantiomeric resolution of this compound for receptor-specific studies?
- CE optimization : Apply a central composite design (CCD) to adjust pH (8.5–9.5), voltage (15–25 kV), and chiral selector concentration (10–20 mM β-cyclodextrin) .
- Validation : Confirm resolution via circular dichroism (CD) spectroscopy and cross-reference with pharmacopeial monographs .
Q. How can stability studies address this compound’s susceptibility to oxidative degradation?
- Protocol :
- Forced degradation : Expose samples to H2O2 (0.3% v/v) or UV light (254 nm) and monitor degradation via HPLC .
- Stabilizers : Test antioxidants (e.g., sodium metabisulfite) under refrigerated (4°C) vs. ambient storage .
Q. What role can AI/ML play in analyzing dose-response relationships for this compound?
Properties
IUPAC Name |
4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHZTNWVCNPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171362 | |
Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095714-91-2 | |
Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1095714-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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